

What is the chemical structure of 17-O-Methyl Boldenone-d3?

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Compound of Interest

Compound Name: 17-O-Methyl Boldenone-d3

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An In-depth Technical Guide to 17-O-Methyl Boldenone-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **17-O-Methyl Boldenone-d3**, a deuterated analog of the O-methylated derivative of the anabolic steroid Boldenone. Its primary application is as an internal standard for quantitative analysis by mass spectrometry, particularly in the monitoring of growth-promoting agents or veterinary drugs in livestock.

Chemical Structure and Properties

17-O-Methyl Boldenone-d3 is a synthetic steroid in which the hydrogen atoms on the 17-O-methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays, as it is chemically identical to the non-labeled analyte but can be distinguished by its higher mass.

Chemical Name: (17 β)-17-(Methoxy-d3)androsta-1,4-dien-3-one

Synonyms: 17 β -(Methoxy-d3)androsta-1,4-dien-3-one

Table 1: Physicochemical Properties of **17-O-Methyl Boldenone-d3**[\[1\]](#)

Property	Value
Molecular Formula	C ₂₀ H ₂₅ D ₃ O ₂
Molecular Weight	303.45 g/mol
Appearance	Off-White Solid
SMILES	[2H]C([2H]) ([2H])O[C@H]1CC[C@H]2[C@@H]3CCC4=CC (=O)C=C[C@]4(C)[C@H]3CC[C@]12C
InChI Key	JOWOQGZMRGPIKL-UKIZDOCWSA-N

The parent compound, Boldenone, is an anabolic-androgenic steroid derived from testosterone.[2] The methylation at the 17-hydroxyl group and the deuteration of this methyl group are key structural features for its function as an internal standard.

Applications in Quantitative Analysis

The primary role of **17-O-Methyl Boldenone-d3** is as an internal standard in isotope dilution mass spectrometry. This technique is the gold standard for quantitative analysis due to its high precision and accuracy. The use of a stable isotope-labeled standard like **17-O-Methyl Boldenone-d3** helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

Table 2: Typical Validation Parameters for an LC-MS/MS Method Using a Deuterated Internal Standard

Parameter	Typical Acceptance Criteria
Linearity (r ²)	> 0.99
Accuracy (% Recovery)	85-115%
Precision (% RSD)	< 15%
Limit of Quantitation (LOQ)	Signal-to-Noise Ratio ≥ 10
Matrix Effect	Within acceptable limits (e.g., ±15%)

Experimental Protocols

Below is a representative protocol for the quantification of 17-O-Methyl Boldenone in a biological matrix (e.g., plasma, urine) using **17-O-Methyl Boldenone-d3** as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex biological matrices.^{[3][4]}

- **Sample Pre-treatment:** To 1 mL of the biological sample, add a known concentration of **17-O-Methyl Boldenone-d3** internal standard solution.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- **Sample Loading:** Load the pre-treated sample onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge with 3 mL of a 10% methanol in water solution to remove interfering substances.
- **Elution:** Elute the analyte and internal standard with 3 mL of methanol.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

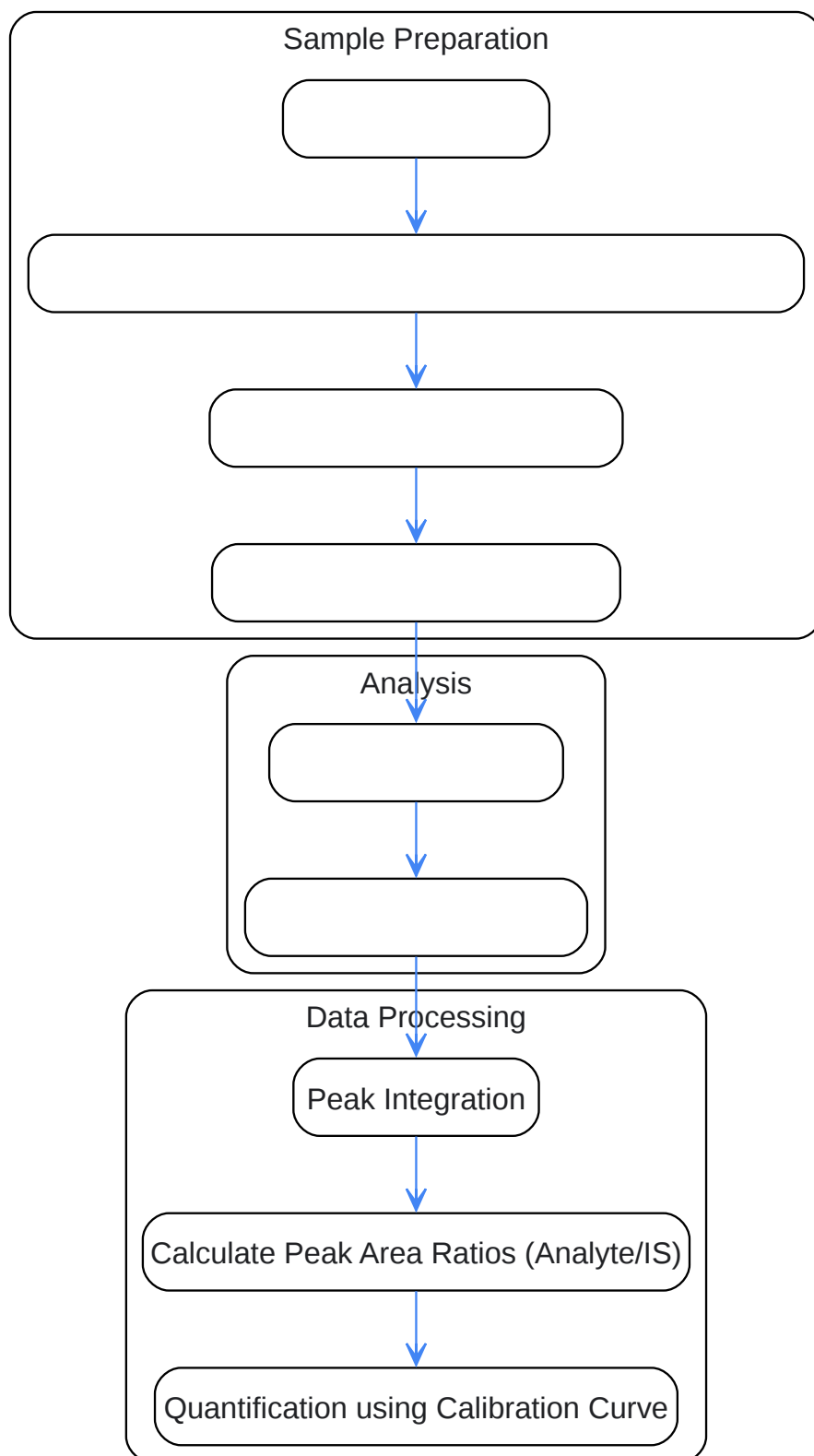
Liquid chromatography is used to separate the analyte from other components in the sample, while tandem mass spectrometry provides sensitive and selective detection.^{[5][6]}

- **Liquid Chromatography (LC) Conditions:**
 - **Column:** C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - **Mobile Phase A:** 0.1% Formic acid in water.
 - **Mobile Phase B:** 0.1% Formic acid in acetonitrile.

- Gradient: A suitable gradient to achieve separation (e.g., starting with 95% A, ramping to 95% B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - 17-O-Methyl Boldenone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transition to be determined experimentally).
 - **17-O-Methyl Boldenone-d3**: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (precursor will be +3 Da compared to the analyte).

Visualizations

Workflow for Quantitative Analysis using a Deuterated Internal Standard

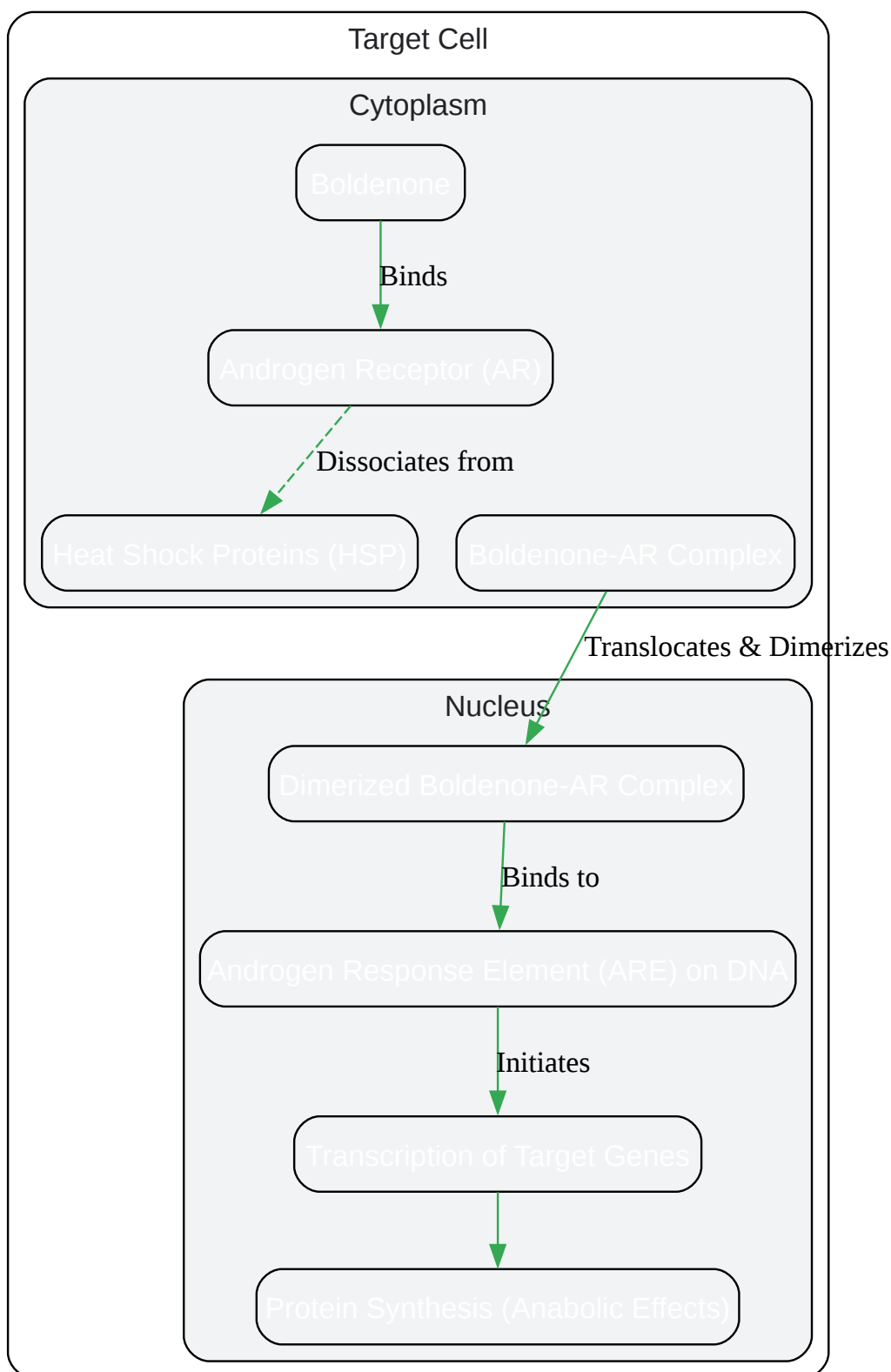


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Caption: Workflow for the quantification of 17-O-Methyl Boldenone using a deuterated internal standard.

Conceptual Signaling Pathway of Androgen Receptor Activation

While **17-O-Methyl Boldenone-d3** is used for analytical purposes, its parent compound, Boldenone, exerts its biological effects through the androgen receptor.



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Caption: Conceptual pathway of androgen receptor activation by Boldenone.

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